
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches for purine derivatives often involve multi-step chemical reactions to introduce different substituents into the purine core, enhancing the molecule's biological or chemical properties. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives involves a series of reactions including halogenation, nucleophilic substitution, and condensation steps, as elucidated by spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020).
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory activities. These compounds were more active than reference drugs, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidiabetic and Hypolipidemic Applications
Substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activity. These compounds demonstrated promising results in vitro and in vivo, highlighting their potential for further pharmacological studies (Kim et al., 2004).
Anticancer Applications
Thiazacridine derivatives, a novel class of cytotoxic agents combining an acridine and thiazolidine nucleus, showed the ability to inhibit DNA topoisomerase I activity and induce apoptosis in human colon carcinoma HCT-8 cells. These findings suggest the potential of such compounds in cancer therapy (Barros et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine. The second intermediate is 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione, which is synthesized from 7-chloro-1H-purine-2,6(3H,7H)-dione, 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine, and a base. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "4-benzylpiperidine", "7-chloro-1H-purine-2,6(3H,7H)-dione", "2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine", "base", "coupling agent" ], "Reaction": [ "Synthesis of 8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:", "- 3-methyl-1H-purine-2,6(3H,7H)-dione and 4-benzylpiperidine are reacted in a suitable solvent and under reflux conditions to form the desired intermediate.", "Synthesis of 7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione:", "- 7-chloro-1H-purine-2,6(3H,7H)-dione and 2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propylamine are reacted in a suitable solvent and in the presence of a base to form the desired intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent to form the final product." ] } | |
Numéro CAS |
872627-93-5 |
Nom du produit |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C29H33N9O2S |
Poids moléculaire |
571.7 |
Nom IUPAC |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C29H33N9O2S/c1-20(19-41-29-32-33-34-38(29)23-11-7-4-8-12-23)18-37-24-25(35(2)28(40)31-26(24)39)30-27(37)36-15-13-22(14-16-36)17-21-9-5-3-6-10-21/h3-12,20,22H,13-19H2,1-2H3,(H,31,39,40) |
Clé InChI |
YKVGBDGUDWAXHB-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)CSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)
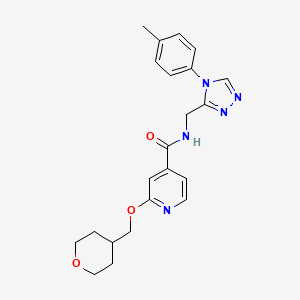

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)
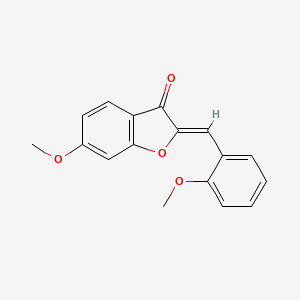
![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)
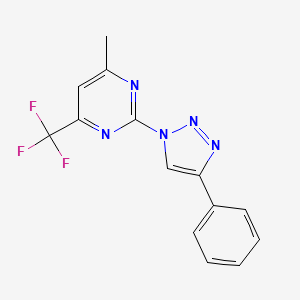

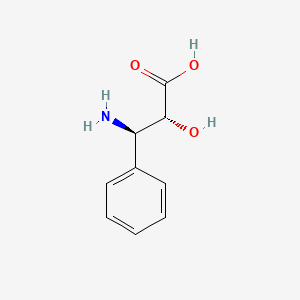
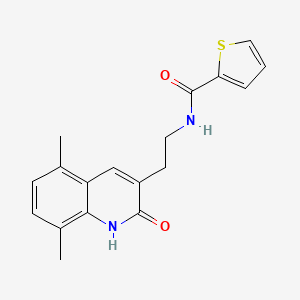
![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)